molecular formula C14H9BrFN3O3 B11055956 3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11055956
M. Wt: 366.14 g/mol
InChI Key: RGPYNEISZQDCNS-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of bromine, fluorine, and oxadiazole moieties in its structure suggests it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 5-bromofuran-2-carbonyl chloride: The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride.

    Formation of 5-bromofuran-2-carbonyl hydrazide: The acyl chloride reacts with hydrazine hydrate to form the hydrazide.

    Cyclization to form 1,2,4-oxadiazole: The hydrazide undergoes cyclization with an appropriate nitrile, such as 3-fluorobenzonitrile, in the presence of a dehydrating agent like phosphorus oxychloride.

    Formation of the final compound: The oxadiazole intermediate is then coupled with 3-fluorobenzylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the furan ring and the oxadiazole moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the furan ring or oxadiazole.

    Hydrolysis Products: 5-bromofuran-2-carboxylic acid and 3-fluorobenzylamine.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the oxadiazole ring suggests it could act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide: Lacks the fluorobenzyl group, potentially altering its biological activity.

    N-(3-Fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the bromofuran moiety, which may affect its chemical reactivity and biological properties.

    3-(5-Chlorofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide: Substitution of bromine with chlorine may result in different reactivity and biological activity.

Uniqueness

The combination of the bromofuran and fluorobenzyl groups in 3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide makes it unique. This specific arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H9BrFN3O3

Molecular Weight

366.14 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H9BrFN3O3/c15-11-5-4-10(21-11)12-18-14(22-19-12)13(20)17-7-8-2-1-3-9(16)6-8/h1-6H,7H2,(H,17,20)

InChI Key

RGPYNEISZQDCNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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